An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, demonstrating a range of biological activities. A thorough understanding of their physicochemical properties is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the key physicochemical parameters of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one, detailing the established experimental methodologies for their determination and offering insights into the interpretation of the resulting data. While specific experimental values for the title compound are not extensively available in public literature, this guide leverages data from structurally similar analogs to provide a robust framework for its characterization.
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
The journey of a potential drug candidate from initial discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These intrinsic characteristics of a molecule govern its behavior in a biological environment, influencing its solubility, permeability, and interaction with target proteins.[2][3] For researchers in drug development, a comprehensive physicochemical profile is not merely a set of data points; it is a predictive tool that informs lead optimization, formulation development, and ultimately, the therapeutic potential of a compound.
The core physicochemical properties that dictate the "drug-likeness" of a molecule include:
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Solubility: The ability of a compound to dissolve in a solvent to form a homogenous solution. Aqueous solubility is a critical factor for oral bioavailability.
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Lipophilicity: The affinity of a molecule for a lipid-like environment, which influences its ability to cross cell membranes.
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Ionization Constant (pKa): The pH at which a molecule exists in equal proportions of its ionized and non-ionized forms. This affects solubility, absorption, and receptor binding.[3]
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Melting Point: The temperature at which a solid becomes a liquid, providing an indication of purity and lattice energy.
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Spectral Properties: The interaction of the molecule with electromagnetic radiation (UV-Vis, NMR, Mass Spectrometry), which provides structural confirmation and information about its electronic environment.
This guide will delve into each of these properties for 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one, providing both theoretical understanding and practical experimental guidance.
Chemical Identity and Structure
A foundational understanding of the molecule's structure is essential for interpreting its physicochemical behavior.
Chemical Name: 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one
Molecular Formula: C₁₀H₈N₄O
Molecular Weight: 200.19 g/mol
Chemical Structure:
Figure 1: Chemical structure of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one.
The structure reveals a fused tricyclic system consisting of a pyrimidine ring and an indole nucleus. The presence of an amino group at the 2-position and a keto group at the 4-position, along with the acidic protons on the pyrimidine and indole nitrogens, are key determinants of its physicochemical properties.
Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. Poorly soluble compounds often exhibit low and variable absorption, posing a significant challenge in drug development.
Theoretical Considerations
The solubility of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one is influenced by several factors:
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Crystal Lattice Energy: The strength of the intermolecular forces in the solid state. The presence of hydrogen bond donors (amino and N-H groups) and acceptors (keto and nitrogen atoms) suggests a high lattice energy, which would decrease aqueous solubility.
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Ionization: The molecule possesses both acidic (indole and pyrimidine N-H) and basic (amino group and ring nitrogens) centers. Its solubility will, therefore, be highly dependent on the pH of the medium.
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Lipophilicity: The indole ring contributes to the lipophilic character of the molecule.
Predicted Solubility
Due to the lack of publicly available experimental data, computational methods can provide an initial estimate of solubility. Various in silico models predict the aqueous solubility (logS) of this compound to be low.
| Parameter | Predicted Value | Method |
| logS | -3.5 to -4.5 | ALOGPS, XLOGP3 |
Note: These are predicted values and should be experimentally verified.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility.
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Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
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Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the solid phase from the solution by centrifugation or filtration.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Data Analysis: Construct a calibration curve using standard solutions of the compound to determine the concentration in the saturated solution.
Figure 2: Workflow for Thermodynamic Solubility Determination.
Lipophilicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's preference for a non-polar (lipid) versus a polar (aqueous) environment. It is a key factor in membrane permeability and protein binding.
Theoretical Considerations
The logP of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one is influenced by the balance between its lipophilic indole core and the polar amino and keto functionalities.
Predicted Lipophilicity
Computational models provide an estimate of the logP value.
| Parameter | Predicted Value | Method |
| logP | 1.5 - 2.5 | ALOGPS, XLOGP3 |
Note: These are predicted values and should be experimentally verified.
Experimental Determination of logD
The shake-flask method using n-octanol and a buffered aqueous phase is the traditional method for determining the distribution coefficient (logD) at a specific pH.
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Phase Preparation: Pre-saturate n-octanol with the desired aqueous buffer and vice versa.
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Sample Preparation: Dissolve a known amount of the compound in the aqueous buffer.
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Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.
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Equilibration: Agitate the vial for a sufficient time to allow for partitioning equilibrium.
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Phase Separation: Separate the two phases by centrifugation.
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Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
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Calculation: Calculate logD using the formula: logD = log ([Concentration]octanol / [Concentration]aqueous).
Ionization Constant (pKa)
The pKa value(s) of a molecule indicate its acidic or basic strength and are crucial for understanding its behavior at different physiological pHs.
Theoretical Considerations
2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one has multiple potential ionization sites:
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Acidic Protons: The N-H protons on the indole and pyrimidine rings can be deprotonated at higher pH.
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Basic Centers: The amino group and the pyrimidine ring nitrogens can be protonated at lower pH.
The presence of both acidic and basic centers means the molecule will exist as different ionic species depending on the pH, which will significantly impact its solubility and interactions with biological targets.
Predicted pKa
| Parameter | Predicted Value | Comment |
| Acidic pKa | 8.0 - 9.0 | Corresponding to the indole N-H |
| Basic pKa | 3.0 - 4.0 | Corresponding to the amino group/pyrimidine nitrogens |
Note: These are predicted values and should be experimentally verified.
Experimental Determination of pKa
Potentiometric titration is a common and reliable method for determining pKa values.
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Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water with a co-solvent if necessary).
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Titration Setup: Use a calibrated pH meter with a suitable electrode.
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Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH), adding the titrant in small increments.
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Data Collection: Record the pH of the solution after each addition of titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve.
Figure 3: Workflow for pKa Determination by Potentiometric Titration.
Melting Point
The melting point of a compound is a useful indicator of its purity and can provide insights into the strength of its crystal lattice.
Expected Melting Point
For structurally related pyrimido[4,5-b]indole derivatives, melting points are often high, typically above 250°C, and in some cases, decomposition occurs before melting.[3] This is consistent with a highly ordered crystal structure stabilized by intermolecular hydrogen bonding. For instance, some substituted 9H-pyrimido[4,5-b]indoles have reported melting points in the range of 244-322 °C.
Experimental Determination of Melting Point
The capillary melting point method is a standard technique for determining the melting point of a crystalline solid.
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Sample Preparation: Ensure the sample is a fine, dry powder.
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Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube in a melting point apparatus.
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Heating: Heat the sample at a controlled rate. A rapid initial heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2°C per minute) for an accurate measurement.
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Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The melting point is reported as a range.
Spectral Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fused aromatic system of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one is expected to exhibit characteristic absorption bands in the UV region.
Expected Spectral Features: The spectrum is likely to show multiple absorption maxima (λmax) corresponding to π → π* transitions within the conjugated system. The exact positions and intensities of these bands will be influenced by the solvent polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution.
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¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Expected signals would include those for the aromatic protons of the indole ring, the N-H protons, and the amino protons. The chemical shifts of the amino and N-H protons can be broad and may exchange with D₂O.
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¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, providing a carbon skeleton fingerprint.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z 200. Common fragmentation pathways for related indole alkaloids often involve cleavages of the side chains and rearrangements of the heterocyclic rings.
Conclusion
A comprehensive understanding of the physicochemical properties of 2-Amino-3H-pyrimido[4,5-b]indol-4(9H)-one is fundamental to advancing its potential as a therapeutic agent. While specific experimental data for this compound remains limited in the public domain, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can generate the critical data needed to inform rational drug design, optimize lead compounds, and ultimately, accelerate the development of novel therapeutics based on this promising scaffold. The synthesis and evaluation of this and related compounds are active areas of research, and future publications will undoubtedly provide more precise data to complement the methodologies described in this guide.[4][5][6]
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